2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Overview
Description
2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound that features a unique imidazo[4,5-b]pyridine coreThe presence of the trimethoxyphenyl group enhances its biological activity, making it a subject of interest in pharmacological research .
Scientific Research Applications
2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting various enzymes and proteins, making it a candidate for drug development.
Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the phenyl and trimethoxyphenyl groups. Key steps include:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the Phenyl Group: This step often involves a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[4,5-b]pyridine.
Attachment of the Trimethoxyphenyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, using 2,4,5-trimethoxybenzene and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological and chemical properties, making them useful for further research and applications .
Mechanism of Action
The mechanism of action of 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to specific proteins and enzymes, leading to inhibition or modulation of their activity. Key molecular targets include:
Enzymes: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar trimethoxyphenyl group, known for its psychoactive properties.
3,4,5-Trimethoxyphenylacetic acid: Another compound featuring the trimethoxyphenyl group, used in the synthesis of various pharmaceuticals.
Uniqueness
2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its imidazo[4,5-b]pyridine core, which is not commonly found in other compounds with the trimethoxyphenyl group. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-phenyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-28-16-11-18(30-3)17(29-2)10-13(16)15-9-14(22(26)27)19-21(23-15)25-20(24-19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNSNDYDSOIGKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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